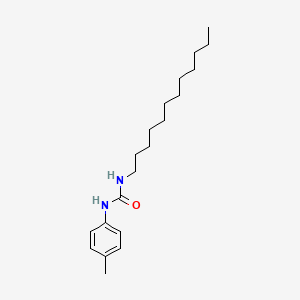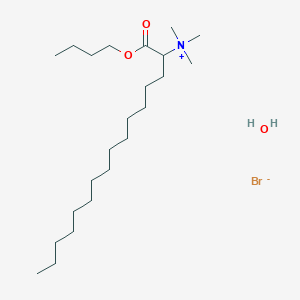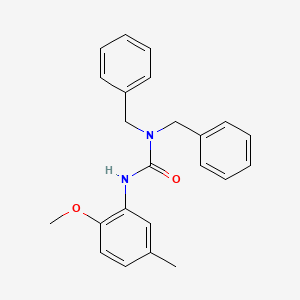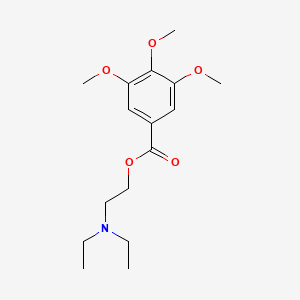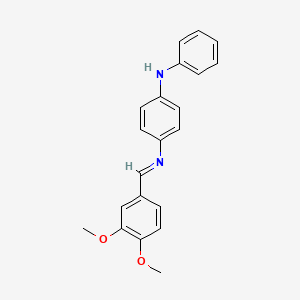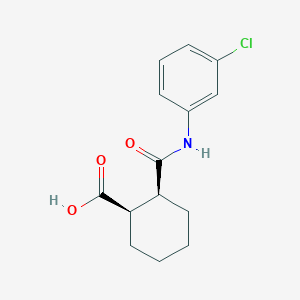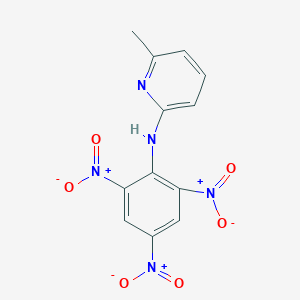
2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)-: is a complex organic compound characterized by the presence of a pyridine ring substituted with an amino group at the 2-position, a methyl group at the 6-position, and a trinitrophenyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- typically involves the nitration of 2-Pyridinamine, 6-methyl- with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective nitration of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinamine, 6-methyl-: Lacks the trinitrophenyl group, making it less reactive in certain chemical reactions.
2-Pyridinamine, 4-methyl-: Differently substituted, leading to variations in chemical reactivity and biological activity.
2-Pyridinamine, N-methyl-:
Uniqueness
2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- is unique due to the presence of the trinitrophenyl group, which imparts distinct chemical reactivity and potential for diverse applications. This compound’s ability to undergo various chemical transformations and its potential biological activities make it a valuable subject of study in multiple scientific disciplines.
Properties
CAS No. |
112307-65-0 |
|---|---|
Molecular Formula |
C12H9N5O6 |
Molecular Weight |
319.23 g/mol |
IUPAC Name |
6-methyl-N-(2,4,6-trinitrophenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H9N5O6/c1-7-3-2-4-11(13-7)14-12-9(16(20)21)5-8(15(18)19)6-10(12)17(22)23/h2-6H,1H3,(H,13,14) |
InChI Key |
KQWLFMBECZKZPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


